molecular formula C10H20O B102403 3,7-Dimethyloct-6-en-3-ol CAS No. 18479-51-1

3,7-Dimethyloct-6-en-3-ol

Cat. No.: B102403
CAS No.: 18479-51-1
M. Wt: 156.26 g/mol
InChI Key: JRTBBCBDKSRRCY-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-3-ol, also known as 3,7-dimethyl-6-octen-3-ol, is a naturally occurring terpene alcohol. It is a colorless liquid with a pleasant floral odor, commonly found in various essential oils. This compound is widely used in the fragrance industry due to its aromatic properties .

Scientific Research Applications

3,7-Dimethyloct-6-en-3-ol has a broad range of applications in scientific research:

Safety and Hazards

Dihydrolinalool may cause skin irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

3,7-Dimethyloct-6-en-3-ol, also known as Dihydrolinalool, is a monoterpenoid polyol It’s known to have anti-hiv activity , suggesting it may interact with proteins or enzymes involved in the HIV replication cycle.

Mode of Action

Given its anti-HIV activity , it may interfere with the virus’s ability to replicate, possibly by inhibiting a key enzyme in the HIV life cycle

Biochemical Pathways

Its anti-HIV activity suggests it may influence pathways related to viral replication and host immune response

Result of Action

Dihydrolinalool has been reported to exhibit anti-HIV activity . This suggests that it may inhibit the replication of the HIV virus, potentially leading to a decrease in viral load and an improvement in immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloct-6-en-3-ol can be synthesized through the catalytic hydrogenation of linalool. The process involves the use of catalysts such as nickel boride (NiB), passivated nickel, or palladium on carbon (Pd/C). The reaction is typically carried out in an alcohol solvent at temperatures ranging from 0 to 150°C and pressures between 0.1 to 10 MPa .

Industrial Production Methods: In industrial settings, the production of dihydrolinalool follows similar catalytic hydrogenation methods. The choice of catalyst and reaction conditions can vary to optimize yield and selectivity. For instance, using Pd/C as a catalyst under milder conditions (25-120°C and 0.1-5.0 MPa) can achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyloct-6-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethyloct-6-en-3-ol stands out due to its balanced properties of stability and pleasant odor, making it highly valuable in the fragrance industry. Its ability to modulate GABAergic currents also highlights its potential in medicinal applications .

Properties

IUPAC Name

3,7-dimethyloct-6-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTBBCBDKSRRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044809
Record name 3,7-Dimethyloct-6-en-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6-Octen-3-ol, 3,7-dimethyl-
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CAS No.

18479-51-1
Record name Dihydrolinalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,7-Dimethyloct-6-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octen-3-ol, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-Dimethyloct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-6-en-3-ol
Source European Chemicals Agency (ECHA)
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Record name 3,7-DIMETHYLOCT-6-EN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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